3,4-Dichloro-2,5,6-trifluoropyridine

Descripción general

Descripción

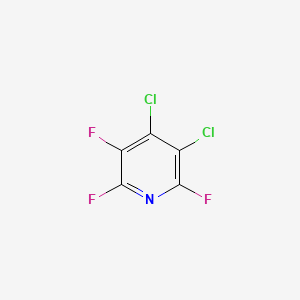

3,4-Dichloro-2,5,6-trifluoropyridine: is a halogenated pyridine derivative with the molecular formula C5HCl2F3N . This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring, making it a highly reactive and versatile chemical in various synthetic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

-

From Pentachloropyridine and Potassium Fluoride:

Reaction Conditions: The preparation involves reacting pentachloropyridine with potassium fluoride in an anhydrous solvent such as N-methylpyrrolidone at temperatures below 170°C.

Industrial Production Methods: This method is preferred for industrial production due to its high yield and rapid reaction rate with minimal tar formation.

-

From Pentachloropyridine and Potassium Fluoride in Dimethylsulfoxide:

Análisis De Reacciones Químicas

Types of Reactions:

-

Substitution Reactions:

Common Reagents and Conditions: 3,4-Dichloro-2,5,6-trifluoropyridine undergoes substitution reactions with nucleophiles such as amines and thiols under mild conditions.

Major Products: The substitution of chlorine atoms with nucleophiles results in the formation of various substituted pyridine derivatives.

-

Oxidation and Reduction Reactions:

Common Reagents and Conditions: The compound can be oxidized or reduced using standard oxidizing or reducing agents, respectively.

Major Products: These reactions lead to the formation of oxidized or reduced pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

Synthesis of Complex Molecules: 3,4-Dichloro-2,5,6-trifluoropyridine is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The compound is explored for its potential in drug development due to its ability to interact with various biological targets.

Industry:

Mecanismo De Acción

Molecular Targets and Pathways:

Interaction with Biological Targets: 3,4-Dichloro-2,5,6-trifluoropyridine interacts with specific enzymes and receptors in biological systems, leading to various biochemical effects.

Pathways Involved: The compound may modulate signaling pathways involved in cellular processes, making it a valuable tool in biochemical research.

Comparación Con Compuestos Similares

3,5-Dichloro-2,4,6-trifluoropyridine: This compound is similar in structure but differs in the position of chlorine and fluorine atoms.

2,6-Dichloro-3,4,5-trifluoropyridine: Another similar compound with different substitution patterns.

Uniqueness:

Actividad Biológica

3,4-Dichloro-2,5,6-trifluoropyridine is a halogenated pyridine derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of chlorine and fluorine substituents, which influence its reactivity and biological interactions. Understanding the biological activity of this compound is essential for its applications in pharmaceuticals and agrochemicals.

- Molecular Formula : C5HCl2F3N

- Molecular Weight : 201.00 g/mol

- Chemical Structure : The compound contains three fluorine atoms and two chlorine atoms positioned on the pyridine ring, contributing to its unique properties.

The biological activity of this compound primarily arises from its derivatives rather than the parent compound itself. The halogenation enhances the compound's reactivity, allowing it to participate in various biochemical pathways. Its derivatives have been explored for their potential antimicrobial and anticancer properties, indicating a broader scope of biological activity.

Biological Activity Overview

Research has shown that derivatives of this compound exhibit significant biological activities:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Some derivatives have shown effectiveness against various bacterial strains. |

| Anticancer | Certain compounds derived from this structure have demonstrated cytotoxic effects on cancer cell lines. |

| Insecticidal | The compound is utilized in the development of agrochemicals targeting pest control. |

Case Studies

-

Antimicrobial Activity

- A study evaluated the antimicrobial properties of several fluorinated pyridine derivatives, including those derived from this compound. Results indicated that some derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

- Reference : The derivatives were tested using standard agar diffusion methods, showing zones of inhibition ranging from 10 mm to 25 mm against targeted bacterial strains .

-

Anticancer Properties

- Research focusing on the anticancer potential of halogenated pyridines highlighted that specific derivatives could induce apoptosis in cancer cells. The mechanism was linked to the activation of caspase pathways.

- Reference : In vitro studies showed that certain derivatives had IC50 values in the micromolar range against various cancer cell lines .

-

Agrochemical Applications

- The synthesis of herbicides utilizing this compound has been documented. These compounds demonstrated effectiveness in controlling weed growth in agricultural settings.

- Reference : Field trials reported a significant reduction in weed biomass when treated with formulations containing this compound .

Safety and Environmental Impact

While this compound shows promise in various applications, it is also important to consider its toxicity profile and environmental impact. Safety assessments indicate that the compound may pose risks if not handled properly:

- Toxicity : Acute toxicity studies suggest that exposure can lead to irritant effects on skin and respiratory pathways.

- Environmental Concerns : Due to its halogenated nature, there are potential concerns regarding persistence in the environment and bioaccumulation.

Propiedades

IUPAC Name |

3,4-dichloro-2,5,6-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl2F3N/c6-1-2(7)4(9)11-5(10)3(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSXMGSDBLBXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1F)F)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556650 | |

| Record name | 3,4-Dichloro-2,5,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52026-99-0 | |

| Record name | 3,4-Dichloro-2,5,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.